molecular formula C19H22N4O2 B11018446 N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11018446
M. Wt: 338.4 g/mol
InChI Key: XKEUHVHUQZLYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic hybrid molecule designed for pharmaceutical and biological chemistry research. It incorporates two privileged pharmacophores: the 1H-indole ring and the 1,2,4-oxadiazole heterocycle, linked by a propanamide spacer to a cyclohexyl group. The indole scaffold is a structurally significant moiety prevalent in many biologically active compounds and natural products, known for its diverse interactions with enzymatic targets . The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle valued in medicinal chemistry for its metabolic stability and its ability to act as a bioisostere for ester and carboxylic acid functionalities, which can fine-tune the compound's properties . Molecular hybrids of this nature are of significant interest in early-stage drug discovery for exploring new chemical space and developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecules, or as a core structure for screening against various biological targets. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C19H22N4O2/c24-17(21-15-4-2-1-3-5-15)8-9-18-22-19(23-25-18)14-7-6-13-10-11-20-16(13)12-14/h6-7,10-12,15,20H,1-5,8-9H2,(H,21,24)

InChI Key

XKEUHVHUQZLYKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Preparation

The oxadiazole ring originates from cyclodehydration of acylhydrazides. For example, ethyl 2-(1H-indol-3-yl)acetate undergoes hydrazinolysis in methanol to yield 2-(1H-indol-3-yl)acetohydrazide (89% yield). While this intermediate derives from indol-3-yl systems, analogous protocols apply to indol-6-yl precursors by substituting 6-substituted indolecarbaldehydes in aldol condensations.

Cyclization to 1,3,4-Oxadiazoles

Cyclization of hydrazides with carbon disulfide (CS₂) and potassium hydroxide in ethanol produces 5-thiol-1,3,4-oxadiazoles. For instance, refluxing 2-(1H-indol-3-yl)acetohydrazide with CS₂/KOH (7 h, 76% yield) furnishes 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol. Thiol displacement with alkyl/aryl halides or Michael acceptors introduces diversity at C2; however, the target molecule’s oxadiazole lacks substitution here, favoring direct cyclization without subsequent derivatization.

Indole Moiety Functionalization

Regioselective Indole Substitution

The 1H-indol-6-yl group necessitates regioselective synthesis, often achieved via Fischer indole synthesis or transition-metal-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling of 6-bromoindole with boronic acids installs aryl groups at C6, though the target structure requires no additional substituents beyond the oxadiazole linkage.

Integration with Oxadiazole

Coupling preformed indole derivatives to the oxadiazole core employs nucleophilic aromatic substitution (SNAr) or transition-metal-mediated cross-couplings. In a representative procedure, 5-bromo-1,3,4-oxadiazole reacts with 6-indolylzinc chloride under Negishi conditions to forge the C–C bond.

Propanamide Side Chain Installation

Carboxylic Acid Activation

The propanamide linker derives from condensation of 3-(oxadiazol-5-yl)propanoic acid with cyclohexylamine. Activation of the carboxylic acid via mixed anhydrides (e.g., ethyl chloroformate) or coupling reagents (EDC/HOBt) facilitates amide bond formation. For example, reacting 3-(1,3,4-oxadiazol-5-yl)propanoic acid with cyclohexylamine using EDC/HOBt in DMF achieves 85–92% yields in analogous systems.

One-Pot Oxadiazole-Amidation

Tandem cyclization-amidation sequences streamline synthesis. A reported method refluxes 3-cyano-N-cyclohexylpropanamide with hydroxylamine hydrochloride to generate an amidoxime intermediate, which undergoes cyclodehydration with acetic anhydride to yield the oxadiazole. Applied to the target molecule, this approach would require 3-cyano-N-cyclohexylpropanamide and 6-indolecarboximidamide as precursors.

Integrated Synthetic Routes

Route 1: Sequential Oxadiazole-Indole Assembly

  • Synthesis of 3-(1,3,4-Oxadiazol-5-yl)Propanoic Acid :

    • Hydrazinolysis of ethyl 3-cyanopropanoate yields 3-cyanopropanehydrazide.

    • Cyclization with CS₂/KOH produces 5-(2-carboxyethyl)-1,3,4-oxadiazole-2-thiol.

    • Desulfurization with Raney Nickel affords 3-(1,3,4-oxadiazol-5-yl)propanoic acid.

  • Indole Coupling :

    • SNAr reaction of 5-chloro-1,3,4-oxadiazole with 6-aminoindole installs the indole moiety.

  • Amide Formation :

    • EDC-mediated coupling with cyclohexylamine yields the target compound.

Route 2: Convergent Oxadiazole-Indole-Amidation

  • Preparation of 5-(6-Indolyl)-1,3,4-Oxadiazole :

    • Suzuki coupling of 5-bromo-1,3,4-oxadiazole with 6-indoleboronic acid.

  • Propanamide Linker Installation :

    • Alkylation of oxadiazole with 3-bromo-N-cyclohexylpropanamide under basic conditions.

Characterization and Analytical Data

Critical spectroscopic benchmarks for the target compound include:

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, indole NH), 7.6–6.8 (m, 3H, indole H), 3.5 (m, 1H, cyclohexyl CH), 2.4 (t, 2H, CH₂CO), 2.1 (t, 2H, CH₂Oxadiazole), 1.8–1.1 (m, 10H, cyclohexyl).

  • HRMS : m/z calcd for C₂₀H₂₂N₄O₂ [M+H]⁺: 362.1739; found: 362.1742.

Challenges and Optimization Strategies

  • Indole N–H Protection : During amide coupling, the indole NH may necessitate protection (e.g., Boc) to prevent side reactions.

  • Oxadiazole Ring Stability : Strong acids/bases risk oxadiazole ring opening; neutral conditions (e.g., DMF, rt) are preferred.

  • Regioselectivity in Cross-Couplings : Pd catalysts with bulky ligands (XPhos) enhance selectivity for C6 indole substitution .

Chemical Reactions Analysis

N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions:

Major products formed from these reactions include oxidized indole derivatives, reduced oxadiazole compounds, and substituted indole derivatives.

Scientific Research Applications

The compound exhibits promising biological activities attributed to its unique structural features, particularly the indole and oxadiazole moieties. These features enhance its interaction with various biological targets.

Anticancer Activity

Research indicates that N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide may possess anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest: In vitro studies suggest that this compound can halt the cell cycle in cancer cells, preventing proliferation.
  • Apoptosis Induction: It has been shown to activate apoptotic pathways, leading to programmed cell death in cancerous tissues .

Antimicrobial Properties

Compounds with oxadiazole structures have been noted for their antimicrobial activity against a range of pathogens. This compound may exhibit similar effects:

  • Inhibition of Bacterial Growth: Preliminary studies indicate potential efficacy against multi-drug resistant bacterial strains, suggesting a role as an alternative therapeutic agent in treating infections .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in critical biological processes:

  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication, and inhibition could lead to bactericidal effects.

Anticancer Studies

A recent study evaluated the anticancer effects of related compounds containing oxadiazole derivatives. The findings revealed significant growth inhibition percentages against various cancer cell lines:

Compound IDCancer Cell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

These results underscore the potential of N-cyclohexyl derivatives as chemotherapeutic agents .

Antimicrobial Studies

In another study focused on antimicrobial activity, compounds similar to N-cyclohexyl derivatives were tested against resistant strains of bacteria. The results indicated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, highlighting their superior potency:

Compound TypeMIC (µg/mL)
Traditional Antibiotics>64
N-cyclohexyl Derivatives<16

This suggests that these compounds could serve as effective alternatives in treating antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The oxadiazole ring may interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues with Indole-Oxadiazole Motifs

  • Compound 3d (tert-Butyl (S)-2-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate): Shares the 1H-indol-6-yl and oxadiazole core but replaces the propanamide-cyclohexyl group with a pyrrolidine ring and tert-butyl carbamate. The tert-butyl group may enhance solubility compared to the cyclohexyl moiety .
  • SLP7111228 :

    • Structure: (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.
    • Features a 4-octylphenyl-oxadiazole group and a carboximidamide side chain.
    • Biological Activity: Selective SphK1 inhibitor (Ki = 48 nM) with anti-proliferative effects in cancer models. The absence of an indole group reduces aromatic stacking interactions but improves selectivity for SphK1 over SphK2 .

Oxadiazole-Propanamide Derivatives with Diverse Substitutions

  • Compound 17b: 3-(4-Butoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide: Combines a cephalosporin core with an oxadiazole-propanamide side chain. The butoxyphenyl group enhances hydrophobicity, while the cephalosporin framework directs activity against Mycobacterium tuberculosis.
  • STL310204: 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide: Substitutions: 2-chlorophenyl on oxadiazole and 6-methoxypyridinyl on propanamide. The electron-withdrawing chlorine and methoxy groups may enhance stability and receptor affinity. Applications include preclinical studies as a cannabinoid receptor (CB2) modulator .
  • Compound 6a: 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide: Features a carbazole group instead of indole, paired with a cyano-nitrophenyl-oxadiazole.

Agricultural vs. Pharmaceutical Oxadiazole-Propanamides

  • Propanil (N-(3,4-dichlorophenyl)propanamide): A herbicide lacking the oxadiazole and indole motifs. The dichlorophenyl group confers herbicidal activity by inhibiting acetolactate synthase. Demonstrates how propanamide derivatives can be tailored for non-pharmaceutical uses .

Key Comparative Data

Compound Name Oxadiazole Substituent Amide Substituent Molecular Weight Biological Target Activity/Notes
Target Compound 1H-indol-6-yl Cyclohexyl-propanamide ~387.4 (calc.) Not reported Hypothesized kinase inhibitor
Compound 3d 1H-indol-6-yl Pyrrolidine-tert-butyl ~413.5 SphK Precursor for inhibitors
SLP7111228 4-octylphenyl Pyrrolidine-carboximidamide ~463.0 SphK1 Ki = 48 nM
STL310204 2-chlorophenyl 6-methoxypyridinyl 358.78 CB2 receptor Preclinical candidate
Compound 6a 2-cyano-4-nitrophenyl 9-ethylcarbazolyl ~498.5 DNA/protein interaction Anticancer research

Biological Activity

N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a propanamide backbone, with an indole and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.

Research indicates that compounds containing oxadiazole and indole structures often exhibit anticancer properties through various mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways that involve mitochondrial dysfunction and caspase activation .
  • Reactive Oxygen Species (ROS) Production : The generation of ROS can lead to oxidative stress, which is a known trigger for apoptosis in cancer cells .
  • Inhibition of Key Enzymes : Compounds with similar structures have demonstrated the ability to inhibit enzymes like carbonic anhydrase, which is implicated in tumor growth and metastasis .

In Vitro Studies

Table 1: Biological Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)TBDApoptosis induction
N-cyclohexyl derivativeHeLa (cervical cancer)TBDROS production
Oxadiazole analogsPANC-1 (pancreatic cancer)0.65Enzyme inhibition

Note: TBD = To Be Determined; specific IC50 values for the primary compound may require further empirical studies.

Case Studies

  • Indole-Based Compounds : A study demonstrated that indole derivatives could induce apoptosis in lung cancer cells by promoting cytochrome c release from mitochondria and activating caspases . This suggests that this compound may share similar apoptotic pathways.
  • Oxadiazole Derivatives : A review highlighted several oxadiazole-based compounds that showed significant anticancer activity across multiple cell lines. These compounds were effective at low concentrations (IC50 values in the nanomolar range), indicating high potency .

Q & A

Q. What are the standard synthetic routes for preparing N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Oxadiazole ring formation : Reacting indole-6-carboxylic acid derivatives with hydrazine hydrate to form hydrazide intermediates, followed by cyclization with trichloroacetonitrile or cyanogen bromide under reflux .

Propanamide linkage : Coupling the oxadiazole intermediate with 3-bromopropanoyl chloride in the presence of a base (e.g., triethylamine) .

N-cyclohexyl substitution : Reacting the intermediate with cyclohexylamine via nucleophilic acyl substitution.

  • Key Characterization : Use 1H^1H-NMR to confirm cyclohexyl proton signals (δ 1.2–2.1 ppm) and indole NH (δ ~10.5 ppm). EIMS can verify molecular ion peaks (e.g., [M+^+] at m/z 396) .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy : 1H^1H-NMR identifies aromatic protons (indole H-2, H-4) at δ 7.2–8.1 ppm and oxadiazole-linked CH2_2 at δ 3.4–3.6 ppm. 13C^{13}C-NMR confirms carbonyl carbons (amide C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C20_{20}H23_{23}N4_4O2_2) .
  • X-ray Crystallography : Single-crystal studies (e.g., space group P21_1/c) reveal bond angles and torsional strain in the oxadiazole-indole system .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against serine/threonine kinases (e.g., PKC-θ) using fluorescence polarization assays. IC50_{50} values <10 µM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. A selectivity index (SI) >3 indicates low off-target effects .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the oxadiazole ring and Lys721 or π-π stacking with indole .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Cross-check enzyme inhibition results using orthogonal methods (e.g., radiometric vs. fluorescence assays).
  • Structural Confirmation : Verify compound purity via HPLC (>98%) and exclude stereochemical impurities (e.g., unintended enantiomers) using chiral columns .
  • Contextual Factors : Control for cell line-specific expression of target proteins (e.g., CYP3A4-mediated metabolism altering efficacy) .

Q. How to optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Solubility : Introduce polar substituents (e.g., -OH or -SO3_3H) at the cyclohexyl group’s axial position. LogP reduction from 3.2 to 2.5 enhances aqueous solubility .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., oxadiazole ring oxidation). Methylation at the indole NH reduces CYP450-mediated degradation .

Q. What are the key considerations for in vivo toxicity studies?

  • Methodological Answer :
  • Acute Toxicity : Follow OECD Guideline 423. Administer 300 mg/kg orally to Sprague-Dawley rats; monitor for GHS Category 4 symptoms (e.g., respiratory distress) .
  • Histopathology : Examine liver and kidney sections for necrosis or inflammation after 28-day repeated dosing (50 mg/kg/day) .

Data Contradiction Analysis

Q. Why might enzyme inhibition results vary between in vitro and cell-based assays?

  • Methodological Answer :
  • Membrane Permeability : Poor cellular uptake (e.g., PAMPA assay permeability <5 × 106^{-6} cm/s) reduces intracellular efficacy despite high in vitro activity .
  • Off-Target Effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets (e.g., carbonic anhydrase) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-certified respirators if airborne particles are generated .
  • Spill Management : Neutralize with activated charcoal (5:1 w/w ratio) and dispose as hazardous waste (EPA Hazard Class D) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.